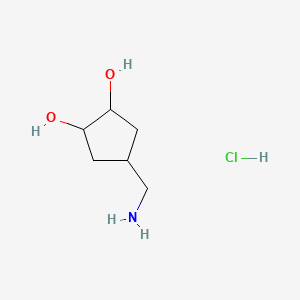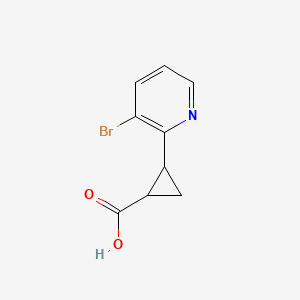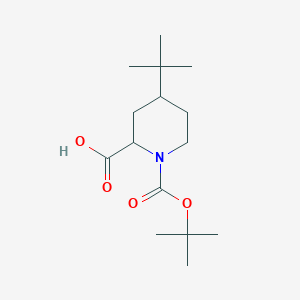
1-Tert-butoxycarbonyl-4-tert-butyl-piperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(tert-Butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid is a chemical compound that features a piperidine ring substituted with a tert-butoxycarbonyl group and a tert-butyl group. This compound is often used in organic synthesis, particularly in the protection of amines due to its stability under various reaction conditions .
Preparation Methods
One common method is the reaction of piperidine derivatives with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This reaction can be conducted under aqueous conditions or in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Industrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-[(tert-Butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Substitution Reactions: The tert-butoxycarbonyl group can be selectively removed using reagents such as oxalyl chloride in methanol, yielding deprotected amines.
Protection and Deprotection: The compound is commonly used as a protecting group for amines, which can be added under basic conditions and removed under acidic conditions.
Scientific Research Applications
1-[(tert-Butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine by resonance, facilitating its cleavage under acidic conditions. The resulting carbocation can be stabilized through elimination by a trifluoroacetate ion . This mechanism is crucial in the synthesis of peptides and other complex molecules.
Comparison with Similar Compounds
1-[(tert-Butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:
N-tert-Butoxycarbonyl-4-piperidone: Another piperidine derivative with a tert-butoxycarbonyl group, used in similar applications.
4-[4-(tert-Butoxycarbonyl)piperazin-1-yl]benzoic acid: A compound with a piperazine ring and a tert-butoxycarbonyl group, used in organic synthesis.
The uniqueness of 1-[(tert-butoxy)carbonyl]-4-tert-butylpiperidine-2-carboxylic acid lies in its specific substitution pattern, which provides distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
Molecular Formula |
C15H27NO4 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
4-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C15H27NO4/c1-14(2,3)10-7-8-16(11(9-10)12(17)18)13(19)20-15(4,5)6/h10-11H,7-9H2,1-6H3,(H,17,18) |
InChI Key |
CDOBSVFTTFGOMN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[(1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}butanenitrile](/img/structure/B15310745.png)
![5-Oxa-12-azadispiro[3.1.4(6).3(4)]tridecane](/img/structure/B15310749.png)
![tert-butyl N-[1-(azetidin-3-yl)ethyl]carbamate;hydrochloride](/img/structure/B15310752.png)

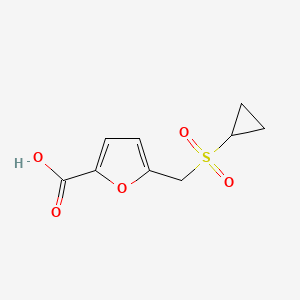
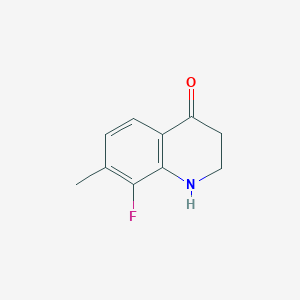
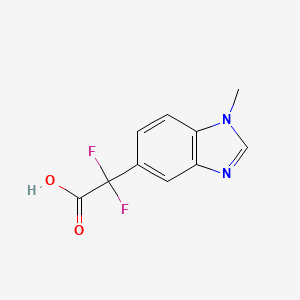
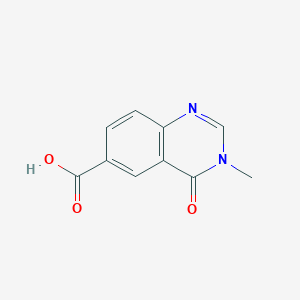

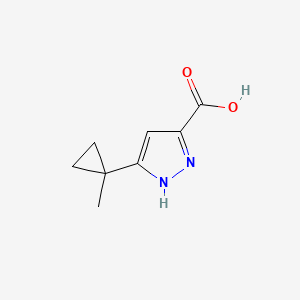
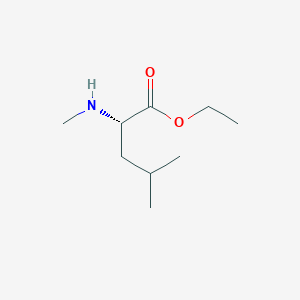
![rac-(1R,2S)-2-[(2-hydroxyethyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B15310834.png)
